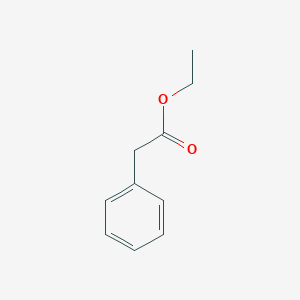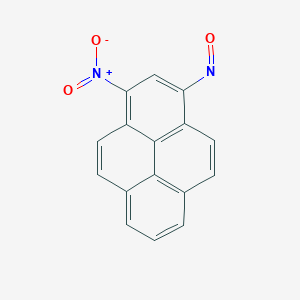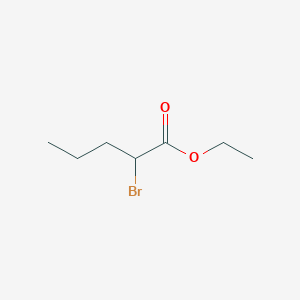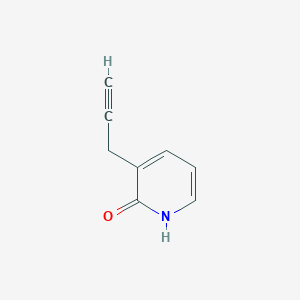
3-prop-2-ynyl-1H-pyridin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-prop-2-ynyl-1H-pyridin-2-one, also known as propargylpyridinone, is a chemical compound that has been extensively studied in the field of medicinal chemistry. It has shown potential as a therapeutic agent due to its ability to inhibit the activity of enzymes that are involved in the progression of diseases such as cancer and Alzheimer's. In
Wirkmechanismus
The mechanism of action of 3-prop-2-ynyl-1H-pyridin-2-one involves its ability to inhibit the activity of enzymes such as MAO-B, AChE, and HDACs. MAO-B is involved in the breakdown of dopamine, a neurotransmitter that is involved in the progression of Parkinson's disease. AChE is involved in the breakdown of acetylcholine, a neurotransmitter that is involved in the progression of Alzheimer's disease. HDACs are involved in the progression of cancer by regulating the expression of genes that are involved in cell growth and division.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 3-prop-2-ynyl-1H-pyridin-2-one include its ability to increase the levels of dopamine and acetylcholine in the brain, which can improve cognitive function in diseases such as Parkinson's and Alzheimer's. Additionally, it has been shown to induce cell cycle arrest and apoptosis in cancer cells, which can inhibit the progression of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-prop-2-ynyl-1H-pyridin-2-one in lab experiments is its ability to inhibit the activity of enzymes such as MAO-B, AChE, and HDACs, which are involved in the progression of diseases such as Parkinson's, Alzheimer's, and cancer. Additionally, it has been shown to have low toxicity and high selectivity for its target enzymes. One limitation of using 3-prop-2-ynyl-1H-pyridin-2-one in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on 3-prop-2-ynyl-1H-pyridin-2-one. One direction is to explore its potential as a therapeutic agent for other diseases such as Huntington's and multiple sclerosis. Another direction is to develop more efficient synthesis methods for 3-prop-2-ynyl-1H-pyridin-2-one that can increase its yield and reduce the number of steps involved in the process. Additionally, future research can focus on developing analogs of 3-prop-2-ynyl-1H-pyridin-2-one that can improve its solubility and selectivity for its target enzymes.
Synthesemethoden
The synthesis of 3-prop-2-ynyl-1H-pyridin-2-one is a multi-step process that involves the reaction of pyridine with propargyl bromide in the presence of a base such as potassium carbonate. This reaction produces 3-3-prop-2-ynyl-1H-pyridin-2-oneidine, which is then oxidized using a mild oxidizing agent such as hydrogen peroxide to form 3-prop-2-ynyl-1H-pyridin-2-one.
Wissenschaftliche Forschungsanwendungen
3-prop-2-ynyl-1H-pyridin-2-one has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. It has been shown to inhibit the activity of enzymes such as monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), which are involved in the progression of diseases such as Parkinson's and Alzheimer's. Additionally, it has been shown to have anti-cancer properties by inhibiting the activity of histone deacetylases (HDACs), which are involved in the progression of cancer.
Eigenschaften
CAS-Nummer |
154012-63-2 |
|---|---|
Produktname |
3-prop-2-ynyl-1H-pyridin-2-one |
Molekularformel |
C8H7NO |
Molekulargewicht |
133.15 g/mol |
IUPAC-Name |
3-prop-2-ynyl-1H-pyridin-2-one |
InChI |
InChI=1S/C8H7NO/c1-2-4-7-5-3-6-9-8(7)10/h1,3,5-6H,4H2,(H,9,10) |
InChI-Schlüssel |
JFBBOOLQLARGLJ-UHFFFAOYSA-N |
SMILES |
C#CCC1=CC=CNC1=O |
Kanonische SMILES |
C#CCC1=CC=CNC1=O |
Synonyme |
2(1H)-Pyridinone,3-(2-propynyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[[(5S)-3-[4-(2-hydroxyethylamino)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide](/img/structure/B125098.png)
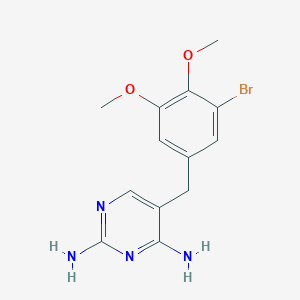
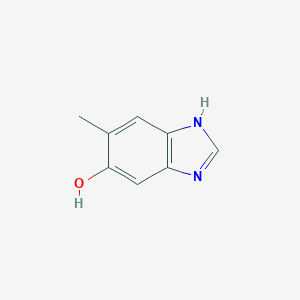
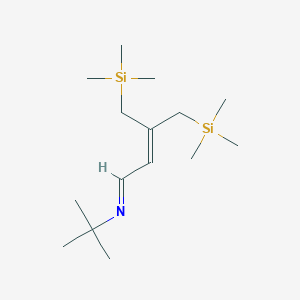
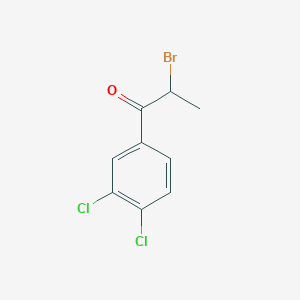
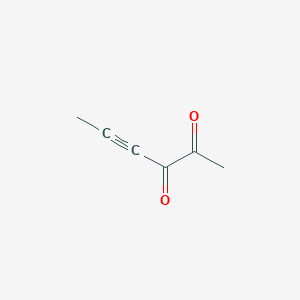
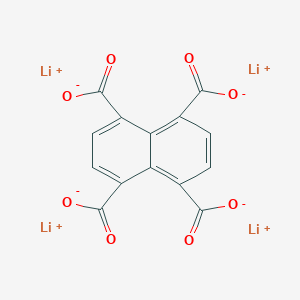
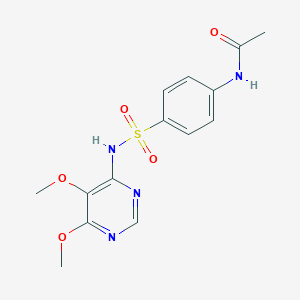
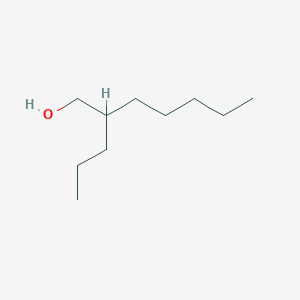
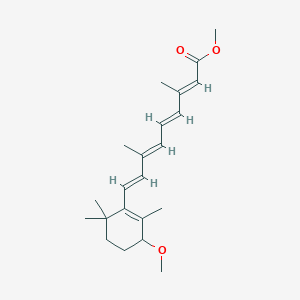
![3,5-diphenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B125127.png)
